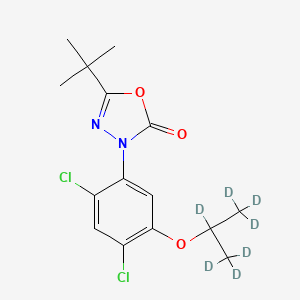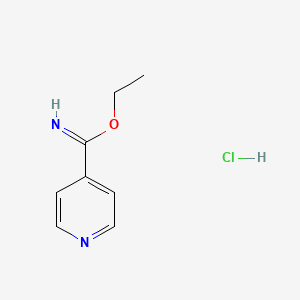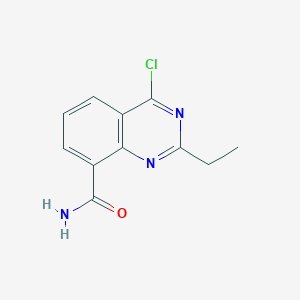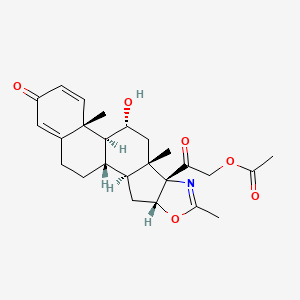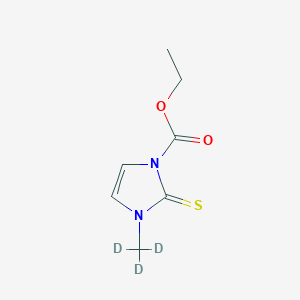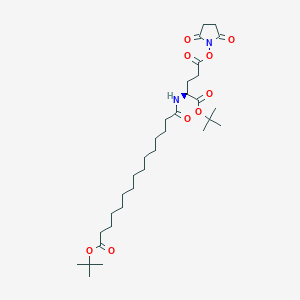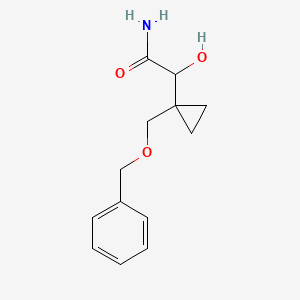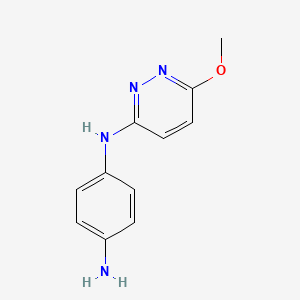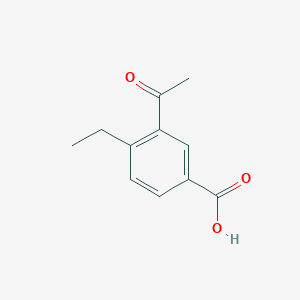
3-Acetyl-4-ethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-ethylbenzoic acid is an organic compound belonging to the class of benzoic acids It features a benzene ring substituted with an acetyl group at the third position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-ethylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group onto the benzene ring. The process generally involves the following steps:
Friedel-Crafts Acylation: The benzene ring is treated with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the acetyl group at the meta position relative to the ethyl group.
Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C₂H₅Cl) and AlCl₃ as the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-ethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid (H₂SO₄), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-4-ethylbenzoic acid.
Reduction: 3-(1-Hydroxyethyl)-4-ethylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Acetyl-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-ethylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group in the acetyl moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The benzene ring can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzoic acid: Lacks the ethyl group at the fourth position.
3-Ethylbenzoic acid: Lacks the acetyl group at the third position.
4-Ethylbenzoic acid: Lacks the acetyl group at the third position.
Uniqueness
3-Acetyl-4-ethylbenzoic acid is unique due to the presence of both the acetyl and ethyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-acetyl-4-ethylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-8-4-5-9(11(13)14)6-10(8)7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
VTQZAQKUDMRTES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


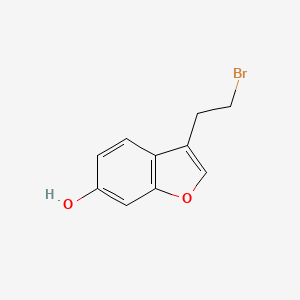
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
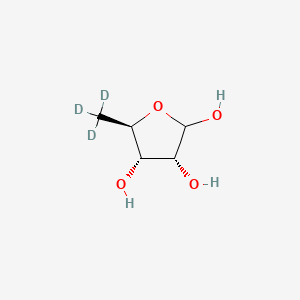
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
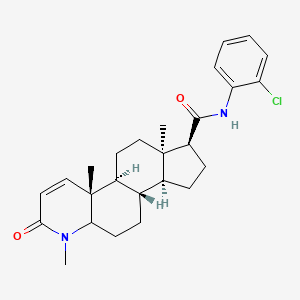
![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
